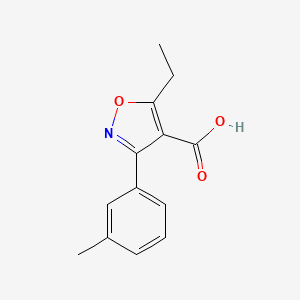

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid

Descripción general

Descripción

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid (ETICA) is a carboxylic acid derivative of isoxazole, a five-membered heterocyclic compound. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular formula of ETICA is C13H13NO3, and its molecular weight is 231.25 g/mol. The structure of isoxazole derivatives often includes a double C=N bond and a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group .Chemical Reactions Analysis

Isoxazole derivatives remain nonreactive in reactions with acyl- and alkyl donors . The total percentage of the AMIA resonance structure with a double C=N bond is 34.19% .Aplicaciones Científicas De Investigación

Synthesis of Hydroxybenzaldehyde Derivatives

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid derivatives are utilized in the synthesis of hydroxybenzaldehyde derivatives. These derivatives are obtained through a series of reactions involving esterification and condensation, leading to the formation of Schiff bases and subsequent reduction to amines (Potkin et al., 2012).

Functionalization of Isoxazole Derivatives

Isoxazole derivatives, including those related to 5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid, are functionalized through lateral lithiation processes. This approach is useful in the synthesis of AMPA analogs and involves the selective transformation of isoxazole derivatives to methyl esters and other functional groups (Zhou & Natale, 1998).

Antitumor Activity

Isoxazolylcarbamides derived from 5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid show promising antitumor properties. These compounds undergo several transformations, leading to the formation of azides and carbamides with significant pharmacological interest. Some of these derivatives demonstrate high antitumor activity and potential in enhancing the efficacy of existing cytostatic drugs (Potkin et al., 2014).

Biomimetic Synthesis

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid derivatives are also pivotal in the biomimetic synthesis of natural products. One such application is in the synthesis of α-cyclopiazonic acid, where these derivatives serve as precursors or intermediates, demonstrating the versatility and utility of these compounds in synthetic organic chemistry (Moorthie et al., 2007).

Catalysis in Heterocycle Synthesis

These compounds are involved in catalytic processes for synthesizing various heterocyclic compounds. They play a crucial role in reactions that lead to the formation of heterocycles with potential biological and pharmaceutical applications, highlighting their significance in the field of medicinal chemistry and drug development (Kiyani & Mosallanezhad, 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Isoxazole derivatives, to which this compound belongs, are known to interact with a broad spectrum of targets and exhibit high biological activity .

Mode of Action

Isoxazole compounds typically interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Isoxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Isoxazole derivatives are known to exhibit various biological activities, including anticancer, anti-inflammatory, and antibacterial activities .

Action Environment

It is known that the isoxazole ring tends to collapse under uv irradiation, rearranging to oxazole through an azirine intermediate .

Propiedades

IUPAC Name |

5-ethyl-3-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVDPPGQYDUKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC(=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1426819.png)

![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)

![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)

![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)